4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGORWMHHYEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed amidation reactions under low carbon monoxide pressures and in the presence of an iodide salt . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in palladium-catalyzed reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their function and activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Substituent Diversity :
- The target compound’s sulfone group distinguishes it from analogs with ester (), carboxylic acid (), or nitrile () functionalities. Sulfones are less reactive toward oxidation than sulfides, enhancing stability .
- Chlorine Position : The single 4-chloro substituent on the phenyl ring in the target compound contrasts with the 2,4-dichloro substitution in , which increases electron-withdrawing effects and steric bulk.
In contrast, the sulfone (-SO₂-) group withdraws electrons, creating a polarized core . The carboxylic acid in introduces acidity (pKa ~4-5), enabling salt formation and solubility modulation, absent in the sulfone-based target compound.
Biological Implications: Compounds like the target and (listed under the Pesticides Act 1974) may share pesticidal applications due to sulfone/sulfanyl moieties interfering with enzyme activity in pests. The nitrile group in could enhance binding to metalloenzymes, differing from the sulfone’s role in non-covalent interactions .
Theoretical and Computational Insights
- Density Functional Theory (DFT) : Studies using functionals like B3LYP () and Colle-Salvetti correlation models () predict the target compound’s electronic properties. For example, the sulfone’s electron-withdrawing nature lowers the pyrimidine ring’s HOMO energy, reducing susceptibility to electrophilic attack.
- Wavefunction Analysis : Multiwfn () can compare charge distribution between the target and analogs, clarifying substituent effects on reactivity.
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C17H13ClN2O2S2
- Molecular Weight : 376.88 g/mol
- CAS Number : 478067-74-2
The compound features a pyrimidine ring substituted with phenyl and chlorophenyl groups, contributing to its unique biological activity.
Biological Activities
The biological activities of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone have been extensively studied, revealing several pharmacological effects:
- Antibacterial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
- Anti-inflammatory Effects :
- Antidiabetic Activity :
The biological activity of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound can form covalent bonds with enzymes, altering their function and inhibiting their activity.
- Signal Pathway Modulation : It may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
Case Studies
Several studies have documented the biological effects of this compound:
- Antibacterial Study :
- Anticancer Research :
- Enzyme Inhibition Analysis :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for synthesizing and handling 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates or sulfone derivatives. For waste management, segregate halogenated organic waste (e.g., chlorophenyl byproducts) from non-halogenated solvents and dispose via certified hazardous waste services to mitigate environmental contamination .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., sulfanyl and sulfone groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond connectivity, as demonstrated in analogous pyrimidine derivatives .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity while minimizing confounding variables?
- Methodological Answer :
- Randomized Block Designs : Assign treatments (e.g., varying concentrations of the compound) to randomized blocks to control for spatial or temporal variability in biological assays .
- Dose-Response Curves : Include at least five concentrations (e.g., 0.1–100 µM) with triplicate measurements to assess EC50/IC50 values. Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies).
- Blinding : Implement double-blind protocols during data collection to reduce observer bias .
Q. What strategies resolve contradictions in reported environmental fate data for sulfone-containing pyrimidines?
- Methodological Answer :
- Comparative Partitioning Studies : Measure octanol-water (log P) and soil sorption coefficients (Kd) under controlled pH/temperature conditions to clarify discrepancies in environmental persistence .
- Degradation Pathways : Use LC-MS/MS to identify abiotic (e.g., hydrolysis) and biotic (e.g., microbial) degradation products. Cross-validate findings with computational models (e.g., QSAR for half-life predictions).
Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?
- Methodological Answer :
- Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C ratios).
- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the target compound from sulfoxide or disulfide byproducts .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post-Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons). Report confidence intervals (95% CI) for EC50 values .
Q. How should crystallographic data be interpreted to resolve ambiguities in molecular conformation?
- Methodological Answer :
- Thermal Ellipsoid Analysis : Assess atomic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the crystal lattice.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs, as seen in fluorophenyl-pyridine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
